molecular formula C14H14N2O3S B2666040 N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide CAS No. 1206998-62-0

N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide

Cat. No.: B2666040
CAS No.: 1206998-62-0
M. Wt: 290.34
InChI Key: IUSHYFJFHRNYNP-UHFFFAOYSA-N
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Description

N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Future Directions

Thiophene derivatives, including “N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide”, have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Preparation Methods

The synthesis of N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction between 2-aminophenylthiophene-3-carboxamide and methoxyacetyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .

Properties

IUPAC Name

N-[2-[(2-methoxyacetyl)amino]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-19-8-13(17)15-11-4-2-3-5-12(11)16-14(18)10-6-7-20-9-10/h2-7,9H,8H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSHYFJFHRNYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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